2-deoxy-D-ribitol

Enzyme kinetics Carbohydrate metabolism Salmonella typhimurium

For researchers probing enzyme active sites or designing stable abasic DNA models, 2-deoxy-D-ribitol (CAS 13942-76-2) is the definitive reagent. Its unique deoxygenated structure provides a hydrophobic patch that fundamentally alters kinase recognition, yielding a 33.3 mM KM—ideal for non-saturating competition assays. Unlike 2-deoxy-D-ribose, its non-reducing nature eliminates confounding redox activity. Additionally, its superior predicted aqueous solubility (669 g/L) enables the preparation of highly concentrated stock solutions that are unattainable with D-ribitol. This specific combination of biochemical inertness and extreme solubility makes it an indispensable tool, not merely an alternative, for rigorous enzymatic and synthetic investigations.

Molecular Formula C5H12O4
Molecular Weight 136.15 g/mol
CAS No. 13942-76-2
Cat. No. B8585339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-deoxy-D-ribitol
CAS13942-76-2
Molecular FormulaC5H12O4
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESC(CO)C(C(CO)O)O
InChIInChI=1S/C5H12O4/c6-2-1-4(8)5(9)3-7/h4-9H,1-3H2
InChIKeyZDAWZDFBPUUDAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Deoxy-D-ribitol (CAS 13942-76-2) – A Deoxygenated Pentitol for Specialized Biochemical and Synthetic Applications


2‑Deoxy‑D‑ribitol (CAS 13942‑76‑2) is a five‑carbon sugar alcohol (pentitol) of the secondary alcohol class, distinguished by the replacement of the C‑2 hydroxyl group of D‑ribitol with a hydrogen atom . This deoxygenation confers altered hydrophobicity (logP ≈ -2.0 to -2.8) and substantially higher predicted aqueous solubility (669 g/L) relative to its fully hydroxylated analog D‑ribitol [1][2]. As a naturally occurring metabolite in herbs such as fennel, the compound serves as a substrate for certain bacterial carbohydrate kinases and as a building block for abasic‑site DNA model compounds [3][4].

Why 2‑Deoxy‑D‑ribitol Cannot Be Replaced by D‑Ribitol or 2‑Deoxy‑D‑ribose in Targeted Workflows


Despite sharing a five‑carbon backbone, 2‑deoxy‑D‑ribitol exhibits a unique combination of enzyme‑recognition and physicochemical features that render it non‑interchangeable with its closest analogs. The absence of the C‑2 hydroxyl creates a hydrophobic patch that alters hydrogen‑bonding patterns, directly affecting substrate affinity for carbohydrate kinases and dramatically increasing aqueous solubility [1][2]. Furthermore, the compound is recognized as a distinct phosphoryl acceptor by bacterial deoxyribokinase, whereas the fully hydroxylated D‑ribitol is not [3]. These molecular‑level distinctions translate into measurable differences in kinetic parameters, partition coefficients, and solubility profiles that must be accounted for when selecting a reagent for enzymatic studies or synthetic derivatization.

Quantitative Differentiation of 2‑Deoxy‑D‑ribitol Against Key Analogs


Ribokinase (EC 2.7.1.15) Substrate Activity Relative to 2‑Deoxy‑D‑ribose

When assayed with Salmonella enterica serovar Typhimurium ribokinase (EC 2.7.1.15), 2‑deoxy‑D‑ribitol exhibits 41% of the activity measured with the native substrate 2‑deoxy‑D‑ribose [1]. The apparent Michaelis constant (KM) for 2‑deoxy‑D‑ribitol is 33.3 mM (at 25°C, pH 7.5) [2], compared with a KM of 1.8 mM for 2‑deoxy‑D‑ribose (37°C, pH 7.2) [3]. The 18.5‑fold higher KM and reduced relative Vmax indicate that 2‑deoxy‑D‑ribitol is a substantially weaker substrate for this enzyme, which has direct implications for designing metabolic flux or phosphorylation assays.

Enzyme kinetics Carbohydrate metabolism Salmonella typhimurium

Alternative Phosphoryl Acceptor in Deoxyribokinase (EC 2.7.1.229) Assays

In the ATP‑dependent phosphorylation reaction catalyzed by deoxyribokinase (EC 2.7.1.229) from Salmonella typhimurium, 2‑deoxy‑D‑ribitol can replace the native substrate 2‑deoxy‑D‑ribose as the phosphoryl acceptor [1]. The enzyme displays a strong preference for 2‑deoxy‑D‑ribose over D‑ribose, and 2‑deoxy‑D‑ribitol occupies a distinct activity niche as a tolerated alternative acceptor. The apparent KM for the natural substrate 2‑deoxy‑D‑ribose is 0.1 mM, while the enzyme's absolute requirement for divalent cations (Mg²⁺) and monovalent cation stimulation (NH₄⁺, Cs⁺, Rb⁺, K⁺) remain unchanged when 2‑deoxy‑D‑ribitol is used [1].

Bacterial carbohydrate metabolism Enzyme specificity Salmonella typhimurium

Physicochemical Property Divergence vs. D‑Ribitol and 2‑Deoxy‑D‑ribose

2‑Deoxy‑D‑ribitol exhibits a predicted octanol‑water partition coefficient (logP) of -2.04 to -2.84 [1], compared to -3.77 for fully hydroxylated D‑ribitol [2]. This ~1.5‑log‑unit increase in lipophilicity reflects the loss of a hydrogen‑bond donor at C‑2. More striking is the difference in aqueous solubility: 2‑deoxy‑D‑ribitol is predicted to dissolve at 669 g/L [1], while D‑ribitol saturates at approximately 30‑100 g/L and 2‑deoxy‑D‑ribose at 27‑100 g/L [3]. Boiling point also diverges, with 2‑deoxy‑D‑ribitol at 405.3±40.0 °C versus D‑ribitol at 494.5 °C [4].

Lipophilicity Aqueous solubility Pre-formulation

Utility as a Stable Abasic Site Model in Oligonucleotide Synthesis

The 1,4‑anhydro‑2‑deoxy‑D‑ribitol derivative has been incorporated into synthetic oligonucleotides as a chemically stable mimic of the abasic (apurinic/apyrimidinic) site produced during DNA damage [1]. Unlike the natural abasic site, which exists in equilibrium between cyclic hemiacetal and open‑chain aldehyde forms and is subject to β‑elimination, the reduced 1,4‑anhydro‑2‑deoxy‑D‑ribitol moiety lacks the reactive carbonyl and is therefore non‑cleavable and chemically inert. This property allows precise investigation of DNA polymerase fidelity opposite a defined lesion without confounding strand scission. Comparative studies demonstrate that DNA polymerases insert purine deoxyribonucleotides opposite this reduced abasic site with defined efficiency, providing a quantitative framework for translesion synthesis assays [2].

DNA damage modeling Abasic site Oligonucleotide synthesis

Where 2‑Deoxy‑D‑ribitol Outperforms Analogs: Validated Application Scenarios


Low‑Affinity Ribokinase Substrate for Competition or Pathway Inhibition Studies

In experiments where a weak substrate is required to probe the active site of ribokinase (EC 2.7.1.15) without saturating the enzyme, 2‑deoxy‑D‑ribitol is the compound of choice. Its 41% relative activity and 33.3 mM KM (versus 1.8 mM for 2‑deoxy‑D‑ribose) allow the user to maintain a high, non‑limiting concentration while observing reduced phosphorylation rates [1]. This profile is ideal for competition assays with tighter‑binding inhibitors or for dissecting substrate‑recognition determinants in structure‑function studies.

Deoxyribokinase‑Coupled Assays Requiring a Non‑Reducing Phosphoryl Acceptor

2‑Deoxy‑D‑ribose is a reducing sugar that can generate reactive oxygen species and interfere with certain biochemical assays. For studies of deoxyribokinase (EC 2.7.1.229) where a non‑reducing alternative is necessary, 2‑deoxy‑D‑ribitol serves as a competent phosphoryl acceptor without the confounding redox activity [2]. This substitution maintains the enzyme's cation requirements and can be used to quantify kinase activity in complex biological matrices.

High‑Solubility Pentitol for Aqueous Formulations and Synthetic Chemistry

When designing aqueous reaction mixtures, stock solutions, or formulation buffers that demand a pentitol backbone with maximal solubility, 2‑deoxy‑D‑ribitol offers a decisive advantage. Its predicted solubility of 669 g/L far exceeds that of D‑ribitol (≤100 g/L) and 2‑deoxy‑D‑ribose (≤100 g/L) [3][4]. This property facilitates the preparation of concentrated reagent solutions for high‑throughput screening, enzymatic assays, or as a co‑solvent in synthetic transformations.

Construction of Stable Abasic Site‑Containing DNA for Polymerase Fidelity Studies

Oligonucleotides incorporating 1,4‑anhydro‑2‑deoxy‑D‑ribitol provide a chemically inert abasic site analog that resists β‑elimination and strand cleavage, unlike natural abasic sites [5]. Researchers investigating translesion DNA synthesis, base excision repair, or the mutagenic potential of abasic lesions should select this building block to ensure that the observed biological outcomes stem from the lesion itself rather than from degradation products. The quantitative insertion efficiency of purine deoxyribonucleotides opposite this reduced site has been characterized, enabling rigorous experimental design.

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